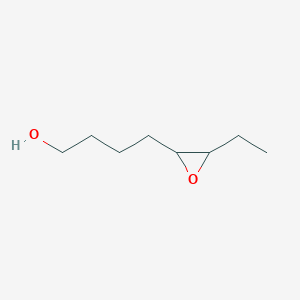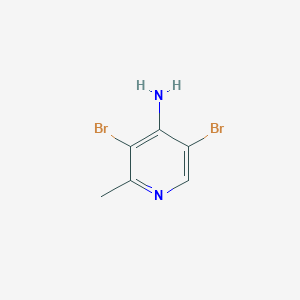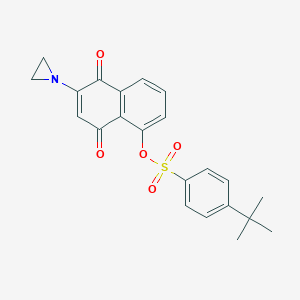
N,N-Dipropyl-3-nitro-benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropyl-3-nitro-benzeneethanamine is a chemical compound that belongs to the class of amphetamines. It is known for its potent stimulant effects on the central nervous system. This compound has gained attention in recent years due to its potential therapeutic and toxic effects.
Méthodes De Préparation
The synthesis of N,N-Dipropyl-3-nitro-benzeneethanamine typically involves the reaction of (3-nitro-phenyl)-acetaldehyde with dipropylamine . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N,N-Dipropyl-3-nitro-benzeneethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of N,N-dipropylBenzeneethanamine.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dipropyl-3-nitro-benzeneethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant in certain medical conditions.
Industry: It is used in the production of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of N,N-Dipropyl-3-nitro-benzeneethanamine involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy levels, and improved cognitive function. The molecular targets and pathways involved include the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.
Comparaison Avec Des Composés Similaires
N,N-Dipropyl-3-nitro-benzeneethanamine can be compared with other similar compounds, such as:
Amphetamine: Both compounds have stimulant effects on the central nervous system, but this compound has a different chemical structure and may have distinct pharmacological properties.
Methamphetamine: Similar to amphetamine, methamphetamine is a potent stimulant, but it has a higher potential for abuse and addiction compared to this compound.
Methylphenidate: This compound is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has a different mechanism of action compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological effects, which may offer potential therapeutic benefits with a different safety profile compared to other stimulants.
Propriétés
IUPAC Name |
N-[2-(3-nitrophenyl)ethyl]-N-propylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(12-13)16(17)18/h5-7,12H,3-4,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYONJMRGQEVSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)


![11-Methylbenz[a]anthracene](/img/structure/B135086.png)




